what is the structure of 3-(N-Maleimido)propionate Thiamine
what is the structure of 3-(N-Maleimido)propionate Thiamine
Executive Summary
3-(N-Maleimido)propionate Thiamine (MPT) is a specialized heterobifunctional probe designed for the targeted investigation of thiamine (Vitamin B1) transport mechanisms and metabolic protein interactions. By conjugating the biologically active thiamine moiety with a thiol-reactive maleimide "warhead" via a short propionate linker, MPT serves as a unique chemical biology tool. It enables the covalent capturing of cysteine-containing thiamine-binding proteins and the development of thiamine-targeted drug delivery systems.
This guide provides a rigorous structural analysis, synthesis logic, and validated bioconjugation protocols for researchers utilizing MPT in proteomics and transporter kinetics studies.
Part 1: Structural Architecture & Chemical Logic
The efficacy of MPT lies in its tripartite structure, where each domain serves a distinct pharmacological or chemical function.
The Thiamine Targeting Ligand (The "Bait")
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Core Structure: Consists of a pyrimidine ring linked to a thiazolium ring via a methylene bridge.
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Function: This domain mimics natural thiamine, maintaining affinity for Thiamine Transporters (THTR1/SLC19A2, THTR2/SLC19A3) and thiamine-utilizing enzymes (e.g., Transketolase).
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Critical Feature: The cationic nature of the thiazolium ring is preserved, which is essential for recognition by physiological transporters.
The Propionate Linker (The "Spacer")
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Structure: A 3-carbon ester chain (
) connecting the hydroxyethyl side chain of thiamine to the maleimide. -
Chemical Logic: The ester linkage is chosen for its synthetic accessibility and potential biodegradability. Intracellular esterases can cleave this bond, potentially releasing the thiamine moiety after internalization—a crucial feature for prodrug designs.
The Maleimide Warhead (The "Trap")
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Structure: An electron-deficient olefin within a five-membered imide ring.
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Reactivity: Acts as a Michael acceptor, reacting specifically and rapidly with sulfhydryl groups (
) of cysteine residues at physiological pH (6.5–7.5). -
Application: Upon binding to a transporter or enzyme, the maleimide group covalently crosslinks to proximal cysteines, permanently "tagging" the protein for identification or inhibition studies.
Structural Visualization
The following diagram illustrates the connectivity and functional domains of MPT.
Figure 1: Structural schematic of MPT showing the thiamine recognition motif linked to the thiol-reactive maleimide.[1]
Part 2: Synthesis & Stability Considerations
Synthesis Logic
The synthesis of MPT typically involves the esterification of Thiamine Hydrochloride with 3-Maleimidopropionic acid. Due to the sensitivity of the maleimide ring to basic conditions (ring opening) and the thiamine thiazole ring to high pH (pseudobase formation), the reaction conditions must be carefully controlled.
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Preferred Method: Steglich Esterification or Activated Ester Coupling.
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Reagents: 3-Maleimidopropionic acid N-hydroxysuccinimide ester (NHS-ester) + Thiamine HCl.
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Solvent: Dry DMF or DMSO (Thiamine solubility is poor in non-polar solvents).
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Catalyst: Mild base (e.g., Pyridine or Triethylamine) used sparingly to deprotonate the hydroxyl group without degrading the maleimide.
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Stability Profile
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pH Sensitivity:
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pH < 5.0: Stable.
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pH > 7.5: Hydrolysis of the maleimide ring to maleamic acid occurs, rendering it unreactive toward thiols.
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pH > 8.0: Thiamine thiazole ring may open.
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Storage: Must be stored at -20°C, desiccated, and protected from light. Solutions should be prepared fresh in slightly acidic buffers (pH 6.0–6.5) before adjusting to reaction pH.
Part 3: Bioconjugation Protocol
This protocol describes the use of MPT to label cysteine-accessible thiamine transporters or binding proteins in a cell lysate or purified membrane fraction.
Experimental Workflow
| Step | Action | Critical Technical Insight |
| 1. Preparation | Dissolve MPT in dry DMSO to create a 10-50 mM stock solution. | Avoid protic solvents (methanol/ethanol) for stock preparation to prevent potential transesterification or solvolysis over time. |
| 2. Buffer Setup | Prepare Reaction Buffer: PBS (pH 7.0–7.2) + 1-5 mM EDTA. | EDTA is mandatory to chelate divalent metals that catalyze the oxidation of thiols to disulfides, which are unreactive to maleimides. |
| 3. Reduction | Treat protein sample with TCEP (tris(2-carboxyethyl)phosphine) if cysteines are oxidized. | TCEP is preferred over DTT because TCEP does not contain thiols and does not need to be removed before adding MPT. |
| 4. Conjugation | Add MPT stock to protein sample (Final conc: 10–20 molar excess over protein). Incubate 1–2 hours at 4°C or RT. | A lower temperature (4°C) is recommended to preserve protein stability and reduce the rate of maleimide hydrolysis. |
| 5. Quenching | Stop reaction by adding excess free thiol (e.g., 10 mM Glutathione or DTT). | This scavenges unreacted MPT, preventing non-specific labeling during downstream processing. |
Reaction Mechanism Diagram
The following diagram details the specific chemical transformation during the labeling process.
Figure 2: Mechanism of Thiol-Maleimide conjugation. The reaction forms a stable thioether bond, locking the thiamine probe to the protein.
Part 4: Applications in Research & Drug Development[2]
Transporter Mapping (SLC19 Family)
MPT is used to map the active site or accessible cysteines of thiamine transporters (THTR1/2).
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Inhibition Studies: Pre-incubation of cells with MPT can irreversibly inhibit thiamine transport if a critical cysteine is located in the translocation pore. This mimics the classic N-ethylmaleimide (NEM) inhibition but with thiamine-directed specificity.
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Proteomic Pull-down: If a biotin tag is not present, MPT-labeled proteins can be identified via Mass Spectrometry by looking for the specific mass shift corresponding to the thiamine-propionate-succinimide adduct.
Metabolic Tracing with Deuterated Analogs
The search results confirmed the existence of 3-(N-Maleimido)propionate Thiamine-d4 (Deuterated MPT).
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Usage: This stable isotope analog acts as an internal standard for LC-MS/MS quantification.
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Workflow: Researchers spike biological samples with MPT-d4 to normalize extraction efficiency and ionization variability when quantifying endogenous thiamine conjugates or MPT-labeled peptides.
Thiamine-Targeted Drug Delivery (TDC)
While MPT itself is a probe, its structure serves as a template for Thiamine-Drug Conjugates (TDCs) .
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Concept: Cancer cells often overexpress THTR1/2 to meet high metabolic demands (Warburg effect).
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Strategy: The "Propionate-Maleimide" linker system can be adapted to link cytotoxic drugs to thiamine. The thiamine moiety guides the drug to the tumor cell, and the linker (if designed to be cleavable) releases the payload intracellularly.
References
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Splendid Lab. (n.d.). 3-(N-Maleimido)propionate Thiamine-d4 Product Specification. Retrieved from [Link]
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Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. (Contextual grounding on maleimide stability). Retrieved from [Link]
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Lonsdale, D. (2018).[2] Thiamin. Advances in Food and Nutrition Research. (Contextual grounding on Thiamine structure and transport). Retrieved from [Link]
